

Application Note: Development of a Stability-Indicating HPLC Assay for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Daclatasvir RSSR Isomer	
Cat. No.:	B15352905	Get Quote

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic Hepatitis C virus (HCV) infection. To ensure the quality, efficacy, and safety of Daclatasvir drug products, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, which may form during manufacturing, storage, or administration. This application note details a robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Daclatasvir in bulk drug and pharmaceutical dosage forms.

Principle

The developed method utilizes isocratic RP-HPLC with UV detection to separate Daclatasvir from its degradation products. The drug substance is subjected to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A (R2) to generate potential degradants.[1] The chromatographic conditions are optimized to achieve adequate resolution between the parent drug and all degradation products. The method is then validated according to ICH Q2 (R1) guidelines to demonstrate its suitability for its intended purpose.[1]

Experimental Protocols Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV-Vis detector is suitable for this assay.

Parameter	Recommended Condition	
HPLC System	Agilent 1100 or equivalent with UV-Vis Detector	
Column	Hypersil C18 (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v)[2][3]	
Flow Rate	0.7 mL/min[2][3]	
Detection Wavelength	315 nm[2][3]	
Injection Volume	20 μL	
Column Temperature	40 °C[2]	
Run Time	10 minutes	

Preparation of Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Daclatasvir reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Daclatasvir to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[1][2]



- Acid Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL with the mobile phase.
- Base Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N HCl, and dilute to 100 mL with the mobile phase.
- Oxidative Degradation: To 10 mL of the Standard Stock Solution, add 10 mL of 30% H2O2.
 Reflux the solution at 60°C for 6 hours.[2] Cool and dilute to 100 mL with the mobile phase.
- Thermal Degradation: Expose the solid Daclatasvir powder to a temperature of 105°C in a hot air oven for 24 hours.[4] Prepare a 10 μg/mL solution from the stressed sample.
- Photolytic Degradation: Expose the solid Daclatasvir powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[4] Prepare a 10 μg/mL solution from the stressed sample.
- Neutral Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of purified water. Reflux the solution at 80°C for 72 hours.[1] Cool and dilute to 100 mL with the mobile phase.

Method Validation Protocol

The developed method should be validated as per ICH guidelines for the following parameters:

- Specificity: Analyze the blank, placebo, standard solution, and the stressed samples. The method is considered specific if the Daclatasvir peak is well-resolved from any degradation products and excipients.
- Linearity: Prepare a series of at least five concentrations of Daclatasvir ranging from 10-50
 μg/mL.[2] Plot a calibration curve of peak area versus concentration and determine the
 correlation coefficient.
- Accuracy (% Recovery): Perform recovery studies by spiking a known amount of Daclatasvir standard into a placebo preparation at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.



Precision:

- Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The Relative Standard Deviation (RSD) should be less than 2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days' results should be less than 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, and column temperature by ±5°C) and observe the effect on the system suitability parameters.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Daclatasvir



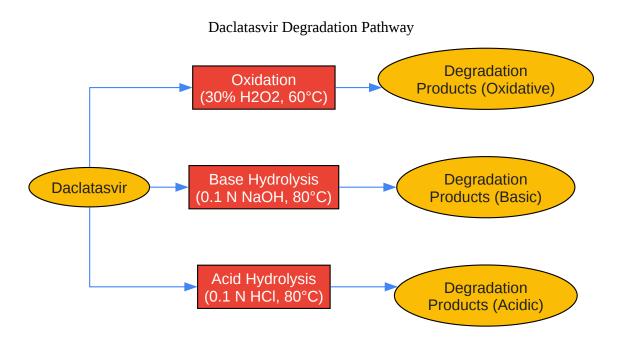
Stress Condition	Reagent/Co ndition	Duration	Temperatur e	% Degradatio n	Number of Degradatio n Products
Acid Hydrolysis	0.1 N HCl	4 hours	80°C	27.93	3[2][3]
Base Hydrolysis	0.1 N NaOH	4 hours	80°C	31.87	2[2][3]
Oxidative Degradation	30% H2O2	6 hours	60°C	29.94	1[3]
Thermal Degradation	Dry Heat	24 hours	105°C	33.18	1[5]
Photolytic Degradation	UV & Visible Light	As per ICH Q1B	Ambient	Stable[2]	0
Neutral Hydrolysis	Water	72 hours	80°C	Stable[2]	0

Table 2: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity Range	10-50 μg/mL[2]	-
Correlation Coefficient (r²)	> 0.999	≥ 0.999
Accuracy (% Recovery)	97.95% to 100.78%[2]	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	≤ 2.0%
- Intermediate Precision	< 1.5%	≤ 2.0%
LOD	Report Value (μg/mL)	-
LOQ	Report Value (μg/mL)	-
Robustness	Robust	System suitability parameters pass



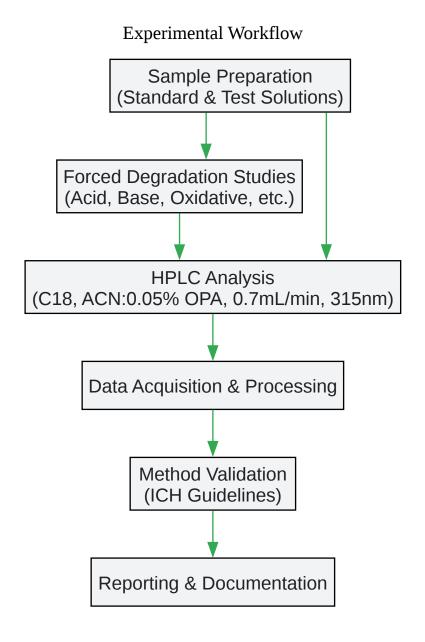
Visualizations



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Caption: Daclatasvir degradation under stress conditions.

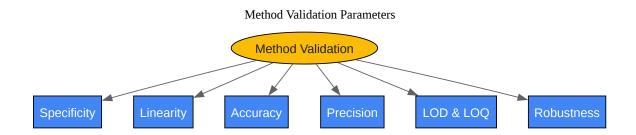




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Caption: Workflow for stability-indicating assay development.





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Caption: Key parameters for method validation.

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- To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating HPLC Assay for Daclatasvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15352905#developing-a-stability-indicating-assay-for-daclatasvir]

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